N-(乙酰-d3)-S-烯丙基-L-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

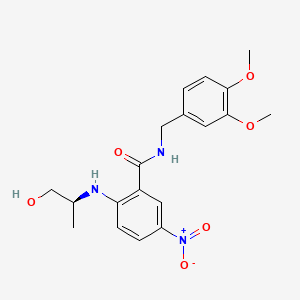

N-(Acetyl-d3)-S-allyl-L-cysteine (NAC-d3) is a derivative of the amino acid cysteine, which is a natural component of the human body. NAC-d3 has been found to possess a variety of properties that make it suitable for use in a variety of applications, including synthesis, scientific research, and therapeutic applications.

科学研究应用

代谢和生物合成:在注射烯丙醇、烯丙基酯和丙烯醛等化合物后,N-乙酰-S-(3-羟基丙基)-l-半胱氨酸和 N-乙酰-S-烯丙基-l-半胱氨酸被鉴定为大鼠尿液中的代谢物。这些代谢物在身体的解毒过程中发挥作用,可能对研究这些化合物对人类健康的影响有意义 (Kaye, 1973).

N-乙酰半胱氨酸的临床应用:N-乙酰半胱氨酸有各种临床应用,包括作为扑热息痛过量的解毒剂,以及治疗慢性阻塞性肺病、造影剂引起的肾损伤、肺纤维化和多囊卵巢综合征患者的不孕症 (Millea, 2009).

癌症预防机制:N-乙酰-l-半胱氨酸由于其保护机制和抗氧化特性,显示出作为癌症化学预防剂的潜力 (Flora 等,2004).

在大鼠中的代谢:对大蒜中的一种生物活性化合物 (S)-烯丙基-l-半胱氨酸的研究表明,它被代谢为包括 N-乙酰-(S)-烯丙基-l-半胱氨酸在内的各种化合物。这些代谢物可以被量化,从而深入了解大蒜提取物的药代动力学 (Park 等,2017).

暴露于环境污染物:N-乙酰-S-(1-氨基羰基-2-羟基乙基)-l-半胱氨酸 (iso-GAMA) 被鉴定为丙烯酰胺的人类代谢物,表明身体对某些环境污染物的反应 (Hartmann 等,2009).

对寿命和抗逆力的影响:N-乙酰-L-半胱氨酸对不同果蝇物种的寿命、抗逆力和运动活性有影响,表明其在研究衰老和抗逆力机制方面的潜在用途 (Shaposhnikov 等,2018).

金属腐蚀抑制:N-乙酰-l-半胱氨酸及其衍生物显示出作为酸性溶液中低碳钢的腐蚀抑制剂的潜力,表明其在材料科学和工程中的应用 (Fu 等,2011).

在大鼠中的组织分布:一项关于给药后 N-乙酰-l-半胱氨酸在大鼠各种组织中分布的研究突出了其药代动力学和潜在的医学应用 (Siddiqui 等,2016).

抗氧化功能:N-乙酰半胱氨酸作为一种快速作用的抗氧化剂,特别是在触发细胞内 H2S 和硫化硫产生方面,展示了其生化意义 (Ezeriņa 等,2018).

神经退行性疾病应用:N-乙酰半胱氨酸在帕金森病和阿尔茨海默病中的神经保护潜力及其在神经性疼痛和中风中的作用是正在进行的研究领域 (Tardiolo 等,2018).

作用机制

Target of Action

N-(Acetyl-d3)-S-allyl-L-cysteine is a modified amino acidIt’s known that acetylated amino acids can switch their uptake into cells from certain transporters to others . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

It’s speculated that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of the amino acid could potentially alter its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that acetylated amino acids like n-acetyl-l-leucine can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells . This suggests that N-(Acetyl-d3)-S-allyl-L-cysteine could potentially affect similar pathways.

Pharmacokinetics

It’s known that the acetylation of amino acids can enhance their pharmacokinetic or pharmacodynamic properties, making drugs more effective . This could potentially apply to N-(Acetyl-d3)-S-allyl-L-cysteine as well.

Result of Action

It’s speculated that the compound’s effects are mediated via its metabolic products . This could potentially lead to changes in cellular processes and signaling pathways.

Action Environment

It’s known that the pharmacokinetics and pharmacodynamics of acetylated amino acids can be influenced by various factors, including the presence of certain enzymes and transporters .

属性

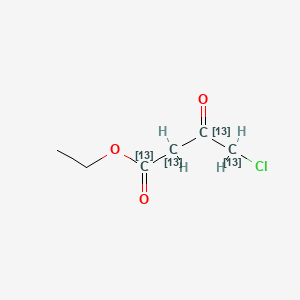

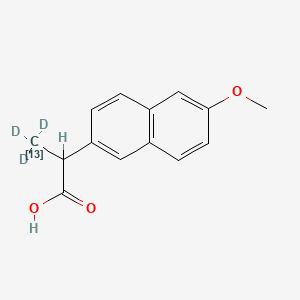

IUPAC Name |

(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAEHUDIUJBSF-HMQROFFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724522 |

Source

|

| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1331907-55-1 |

Source

|

| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)